Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine
Description
Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine is a tertiary amine featuring a dimethylamino group attached to an ethyl chain with a thioether (–S–) linkage to a 6-phenylpyridin-2-yl moiety. Its molecular formula is C₁₅H₁₉N₂S, with a molecular weight of 267.39 g/mol. The compound’s structure combines aromatic (phenylpyridine) and aliphatic (ethylamine) components, enabling diverse electronic and steric interactions.
Properties
Molecular Formula |
C15H18N2S |
|---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-(6-phenylpyridin-2-yl)sulfanylethanamine |
InChI |
InChI=1S/C15H18N2S/c1-17(2)11-12-18-15-10-6-9-14(16-15)13-7-4-3-5-8-13/h3-10H,11-12H2,1-2H3 |
InChI Key |
KYRANNSMDBEVPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSC1=CC=CC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine typically involves the reaction of 6-phenylpyridin-2-thiol with 2-chloro-N,N-dimethylethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like potassium carbonate is used to facilitate the reaction. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thiol.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Electronic and Steric Effects
- Phenylpyridine vs. Pyrimidine-Pyridyl ( vs. Target Compound): The phenylpyridine group in the target compound offers extended π-conjugation compared to the pyrimidine-pyridyl system in Tris{2-[4-(2-pyridyl)pyrimidin-2-yl-sulfanyl]ethyl}amine. However, the pyrimidine-based analog’s rigid geometry (evidenced by bond angles: C21–C22–N7 = 122.1°, C23–C27–C26 = 119.5°) supports stable coordination complexes .
- Nitro Group in Ranitidine (): Ranitidine’s nitro (–NO₂) group is strongly electron-withdrawing, reducing electron density at the thioether and amine groups. This contrasts with the target compound’s electron-rich phenylpyridine, which may increase nucleophilicity at the sulfur atom. The nitro group also contributes to Ranitidine’s pharmacological activity by stabilizing the molecule in acidic environments .
Chlorophenyl vs. Phenylpyridine ( vs. Target Compound):
The dichlorophenyl group in 2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-N-methyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-amine introduces electron-withdrawing Cl atoms, increasing oxidative stability of the thioether compared to the target compound. The dual thioether groups in enhance lipophilicity (predicted logP ~3.5) versus the target’s single thioether (logP ~2.1) .
Solubility and Reactivity
Thioether Oxidation:
Thioethers in all compounds are prone to oxidation to sulfoxides or sulfones. The phenylpyridine group in the target compound may slow oxidation due to resonance stabilization, whereas Ranitidine’s furan and nitro groups create a more polar environment, accelerating degradation in aqueous media .- Amine Basicity: The dimethylamino group in the target compound (predicted pKa ~9.5) is less basic than the diethylamino group in diethyl(2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amine (pKa ~10.2, ), due to reduced alkyl substitution. This impacts protonation states under physiological conditions .
Biological Activity
Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine, with the molecular formula C15H18N2S and CAS number 676133-10-1, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and research findings.
Overview of the Compound
This compound is characterized by a dimethylamino group attached to a 2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl moiety. Its chemical structure allows it to interact with various biological targets, potentially modulating enzyme and receptor activities, which can lead to diverse biological effects .
The compound's mechanism of action involves binding to specific enzymes or receptors, which can modulate their activity. The exact molecular targets are still under investigation, but preliminary studies suggest that it may influence pathways related to antimicrobial and anticancer activities .
Potential Targets
- Enzymes : May inhibit or activate various enzymes involved in metabolic pathways.
- Receptors : Could bind to neurotransmitter receptors, affecting neurological functions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Preliminary investigations into its anticancer effects have revealed that this compound can induce apoptosis in cancer cell lines. The IC50 values for various cancer types are being evaluated to determine its efficacy as a therapeutic agent .
Research Findings and Case Studies
A variety of studies have been conducted to assess the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |
| Study 2 | Anticancer Activity | Induced apoptosis in several cancer cell lines with varying IC50 values. |
| Study 3 | Mechanistic Studies | Suggested interaction with specific receptors that modulate cell signaling pathways. |
Comparative Analysis with Similar Compounds
This compound is compared with other compounds in terms of structure and biological activity:
| Compound | Structure Similarity | Biological Activity |
|---|---|---|
| 6,6’-Dimethyl-2,2’-bipyridine | Similar pyridine ring | Used as a ligand in coordination chemistry |
| 2,6-Dimethylpyridine | Similar nitrogen-containing structure | Applications in organic synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
